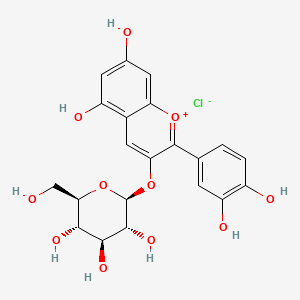

Cyanidine 3-O-glucoside

Vue d'ensemble

Description

Chrysanthémine ou Cyanidine 3-O-glucoside chlorure , est un composé naturel que l'on trouve dans diverses sources végétales. Il est particulièrement abondant dans les feuilles de mûrier.

Structure chimique: Kuromanin a la formule moléculaire CHClO et une masse molaire de 484,84 g/mol.

Sources naturelles: Kuromanin est présent dans la pulpe de cassis, le sureau européen, les framboises rouges, les enveloppes de graines de soja, la prune Victoria, la pêche, le litchi, l'açai, les oranges rouges et le riz noir.

Applications De Recherche Scientifique

Kuromanin has diverse applications in scientific research:

Biology: Researchers explore its antioxidant properties and potential health benefits.

Industry: Kuromanin’s natural color makes it valuable as a food and cosmetic pigment.

Mécanisme D'action

Target of Action

C3G primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .

Mode of Action

Instead, it activates AMPK through the adiponectin receptor signaling pathway . This activation is demonstrated through adiponectin receptor gene knockdown experiments .

Biochemical Pathways

C3G suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK . It also increases cellular AMP levels in cultured hepatocytes . These effects collectively contribute to the activation of AMPK .

Pharmacokinetics

After intake, C3G can be metabolized (phases I, II) by oral epithelial cells, absorbed by the gastric epithelium (1%–10%), and undergo gut transformation (phase II & microbial metabolism), reaching the bloodstream (<1%) and urine (about 0.02%) in low amounts . In humans and Caco-2 cells, C3G’s major metabolites are protocatechuic acid and phloroglucinaldehyde, which are also subjected to entero-hepatic recycling .

Result of Action

C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The pH, light, temperature, and structure play a critical role in the color and stability of anthocyanins . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .

Analyse Biochimique

Biochemical Properties

Cyanidin 3-O-glucoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with adenosine monophosphate-activated protein kinase, a cellular energy sensor involved in metabolism and aging . Cyanidin 3-O-glucoside activates this enzyme through the adiponectin receptor signaling pathway, leading to the phosphorylation inactivation of coactivators such as CRTC2 and HDAC5 . Additionally, Cyanidin 3-O-glucoside interacts with synapse-associated proteins like synaptophysin and postsynaptic density protein-95, improving synaptic function and plasticity .

Cellular Effects

Cyanidin 3-O-glucoside exerts various effects on different cell types and cellular processes. It has been shown to reduce the levels of soluble and insoluble amyloid-beta peptides and decrease the protein expression of amyloid precursor protein, presenilin-1, and beta-secretase in the cortical and hippocampal regions . Cyanidin 3-O-glucoside also upregulates the expression of autophagy-related markers, such as LC3B-II, LAMP-1, TFEB, and PPAR-alpha, improving the autophagy of amyloid-beta plaques and neurofibrillary tangles . Furthermore, Cyanidin 3-O-glucoside influences cell signaling pathways by regulating the PI3K/Akt/GSK3beta signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Cyanidin 3-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyanidin 3-O-glucoside activates adenosine monophosphate-activated protein kinase through the adiponectin receptor signaling pathway, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes . It also induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells by increasing the expression levels of key markers such as P16, P21, and P53 . Additionally, Cyanidin 3-O-glucoside disassembles amyloid-beta fibrils by preferentially binding to the monomeric form of amyloid-beta peptide, leading to the disassembly of the pathogenic fibril .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanidin 3-O-glucoside change over time. The compound is known for its low stability and bioaccessibility, which can affect its efficacy and distribution in the human body . Strategies such as nano-encapsulation have been developed to enhance the bioavailability and controlled release of Cyanidin 3-O-glucoside . Long-term studies have shown that Cyanidin 3-O-glucoside can accumulate in tissues such as the brain, liver, and kidneys, providing sustained neuroprotective effects .

Dosage Effects in Animal Models

The effects of Cyanidin 3-O-glucoside vary with different dosages in animal models. In a study involving diabetic mice, Cyanidin 3-O-glucoside treatment significantly reduced fasting blood glucose levels and increased glycogen synthesis, which were associated with the upregulation of glucose transporter-1 expression in the liver . High doses of Cyanidin 3-O-glucoside may lead to toxic or adverse effects, such as oxidative stress and inflammation . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cyanidin 3-O-glucoside is involved in various metabolic pathways, including the regulation of energy metabolism and oxidative stress. It activates adenosine monophosphate-activated protein kinase, which plays a crucial role in cellular energy homeostasis . Cyanidin 3-O-glucoside also modulates the expression of genes involved in gluconeogenesis and lipogenesis, thereby influencing metabolic flux and metabolite levels . Additionally, Cyanidin 3-O-glucoside undergoes extensive first-passage metabolism, with its metabolites entering the bloodstream and exerting health benefits .

Transport and Distribution

Cyanidin 3-O-glucoside is transported and distributed within cells and tissues through various mechanisms. It is absorbed in its unmodified molecular form in the upper digestive tract and undergoes first-passage metabolism . The compound is then transported to different tissues, including the brain, liver, and kidneys . Nanoliposomes have been shown to enhance the absorption rate of Cyanidin 3-O-glucoside and improve its bioavailability by protecting it from degradation and facilitating its transport to specific locations .

Subcellular Localization

The subcellular localization of Cyanidin 3-O-glucoside plays a crucial role in its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Cyanidin 3-O-glucoside can modulate the activity of enzymes and proteins within these compartments, leading to changes in cellular processes such as gene expression and signal transduction . Additionally, Cyanidin 3-O-glucoside may undergo post-translational modifications that direct it to specific organelles, further influencing its function and efficacy .

Méthodes De Préparation

Voies de synthèse:: Bien qu'il existe plusieurs méthodes de synthèse pour obtenir la kuromanine, une approche courante implique la glycosylation de la cyanidine (une anthocyanidine) avec du glucose. La réaction se produit généralement à la position 3 de la cyanidine. La voie de synthèse spécifique peut varier en fonction des matières premières et des réactifs utilisés.

Production industrielle:: La production industrielle de kuromanine implique une extraction à grande échelle à partir de sources naturelles, telles que les feuilles de mûrier. Le processus d'extraction vise à isoler et à purifier la kuromanine pour diverses applications.

Analyse Des Réactions Chimiques

Kuromanin subit diverses réactions chimiques, notamment:

Glycosylation: La formation initiale de la kuromanine implique la glycosylation de la cyanidine avec du glucose.

Oxydation et réduction: Kuromanin peut participer à des réactions redox en raison de sa structure phénolique.

Réactions de substitution: En fonction des conditions réactionnelles, la kuromanine peut subir des réactions de substitution à différentes positions de sa structure.

Les réactifs couramment utilisés dans ces réactions comprennent les glycosyltransférases, les agents oxydants (par exemple, les peroxydases) et les agents réducteurs (par exemple, le borohydrure de sodium).

Les principaux produits formés à partir de réactions de kuromanine comprennent divers dérivés glycosylés et des formes oxydées.

4. Applications de la recherche scientifique

Kuromanin a des applications diverses dans la recherche scientifique:

Biologie: Les chercheurs explorent ses propriétés antioxydantes et ses bienfaits potentiels pour la santé.

Industrie: La couleur naturelle de la kuromanine en fait un pigment alimentaire et cosmétique précieux.

5. Mécanisme d'action

Le mécanisme exact par lequel la kuromanine exerce ses effets est encore un domaine de recherche en cours. il est connu pour inhiber l'activité enzymatique de CD38 . CD38 joue un rôle dans la signalisation cellulaire et les réponses immunitaires.

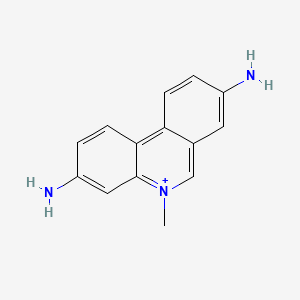

Comparaison Avec Des Composés Similaires

Kuromanin se démarque par sa combinaison unique de propriétés de glycosylation et d'anthocyanine. D'autres composés similaires comprennent la delphinidine 3-O-glucoside, la pélargonidine 3-O-glucoside et la péonidine 3-O-glucoside.

Propriétés

Numéro CAS |

47705-70-4 |

|---|---|

Formule moléculaire |

C21H21O11+ |

Poids moléculaire |

449.4 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1 |

Clé InChI |

RKWHWFONKJEUEF-GQUPQBGVSA-O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |

SMILES isomérique |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

| 7084-24-4 | |

Synonymes |

cyanidin 3-O-beta-D-glucopyranoside cyanidin 3-O-glucopyranoside kuromanin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

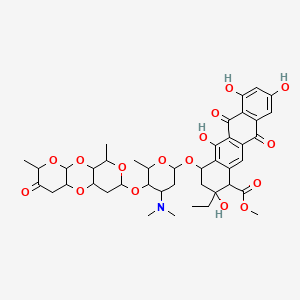

![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)